molecular formula C21H18NOPS B4312460 2-(1,3-BENZOTHIAZOL-2-YL)ETHYL(DIPHENYL)PHOSPHINE OXIDE

2-(1,3-BENZOTHIAZOL-2-YL)ETHYL(DIPHENYL)PHOSPHINE OXIDE

Cat. No.: B4312460
M. Wt: 363.4 g/mol
InChI Key: RDVRNBWNKPIASF-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)ETHYL(DIPHENYL)PHOSPHINE OXIDE is a compound that belongs to the class of organophosphorus compounds It features a benzothiazole ring substituted with a diphenylphosphoryl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)ETHYL(DIPHENYL)PHOSPHINE OXIDE typically involves the reaction of 2-mercaptobenzothiazole with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)ETHYL(DIPHENYL)PHOSPHINE OXIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphines.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YL)ETHYL(DIPHENYL)PHOSPHINE OXIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)ETHYL(DIPHENYL)PHOSPHINE OXIDE involves its interaction with specific molecular targets. The phosphoryl group can form strong hydrogen bonds with biological molecules, influencing their activity. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(diphenylphosphoryl)ethyl]-1,3-benzoxazole
  • 2-[2-(diphenylphosphoryl)ethyl]-1,3-benzimidazole

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YL)ETHYL(DIPHENYL)PHOSPHINE OXIDE is unique due to the presence of the sulfur atom in the benzothiazole ring, which imparts distinct electronic properties compared to its oxygen and nitrogen analogs. This uniqueness makes it a valuable compound for specific applications in chemistry and biology .

Properties

IUPAC Name

2-(2-diphenylphosphorylethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18NOPS/c23-24(17-9-3-1-4-10-17,18-11-5-2-6-12-18)16-15-21-22-19-13-7-8-14-20(19)25-21/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVRNBWNKPIASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCC2=NC3=CC=CC=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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